Diisopropylamine hydrobromide (CAS: 30321-74-5), commonly referred to as DIPABr, is a highly versatile, bulky organic halide salt primarily procured as a high-performance molecular ferroelectric material and a critical precursor for 2D/3D hybrid perovskite photovoltaics [1]. Unlike rigid inorganic ceramics, DIPABr offers excellent solution-processability and mechanical flexibility while maintaining remarkable thermal stability [2]. Its unique combination of a massive steric profile and strong dipole characteristics makes it a foundational building block for manufacturing lead-free ferroelectric sensors, high-temperature memory devices, and moisture-resistant surface passivation layers in next-generation optoelectronics[1].
Substituting DIPABr with generic amine hydrobromides or inorganic baselines severely compromises application-critical performance. In ferroelectric applications, replacing DIPABr with its closest analog, diisopropylammonium chloride (DIPAC), results in a drastic reduction in spontaneous polarization, rendering the material unsuitable for high-sensitivity memory devices [1]. Conversely, substituting it with the industry-standard inorganic ceramic, barium titanate (BTO), sacrifices all solution-processability and mechanical flexibility, while also lowering the Curie temperature [2]. In photovoltaic manufacturing, using smaller cations like methylammonium bromide fails to provide the necessary steric hindrance required to form a protective 2D perovskite capping layer, leaving the resulting solar cells vulnerable to rapid moisture degradation and operational failure [3].
When selecting an organic ferroelectric, the choice of halide is critical to the resulting dipole moment. DIPABr exhibits a massive spontaneous polarization of 23 µC/cm², which closely rivals traditional inorganic ceramics [1]. In direct contrast, substituting the bromide for a chloride anion (DIPAC) yields a spontaneous polarization of only 8.2 µC/cm² [2]. This nearly 2.8-fold quantitative advantage makes DIPABr the strict procurement requirement for high-density organic ferroelectric random-access memory (FeRAM) and flexible piezoelectric sensors.
| Evidence Dimension | Spontaneous Polarization (Ps) |
| Target Compound Data | 23 µC/cm² |
| Comparator Or Baseline | Diisopropylammonium chloride (DIPAC) (8.2 µC/cm²) |
| Quantified Difference | ~2.8x higher spontaneous polarization for the bromide salt. |
| Conditions | Room-temperature polar phase measurement. |
Engineers must procure the bromide salt over the chloride variant to achieve the signal strength required for commercial viability in flexible memory and sensor applications.
A primary limitation of many ferroelectric materials is their loss of polarization at elevated temperatures. DIPABr undergoes a paraelectric-ferroelectric transition with a remarkably high Curie temperature (Tc) of 426 K [1]. This significantly outperforms the industry-standard inorganic baseline, Barium Titanate (BTO), which loses its ferroelectric properties at 393 K [2]. Furthermore, near this phase transition, DIPABr achieves a giant dielectric constant (ε ≈ 12000), vastly exceeding conventional ferroelectric polymers [3].
| Evidence Dimension | Curie Temperature (Tc) |
| Target Compound Data | 426 K |
| Comparator Or Baseline | Barium Titanate (BTO) (393 K) |
| Quantified Difference | 33 K higher thermal operating ceiling before polarization loss. |
| Conditions | Variable-temperature dielectric and hysteresis loop analysis. |
Procuring DIPABr allows manufacturers to replace rigid, heavy BTO ceramics with lightweight, solution-processable organics without sacrificing high-temperature operational stability.
In the fabrication of hybrid perovskite solar cells, moisture stability is the primary barrier to commercialization. DIPABr is utilized as a bulky spacer cation; its massive diisopropyl groups provide severe steric hindrance that physically prevents the continuation of the 3D perovskite lattice [1]. Compared to small-cation precursors like methylammonium bromide (MABr), which form purely 3D, moisture-sensitive structures, the introduction of DIPABr forces the self-assembly of a highly hydrophobic 2D capping layer [2]. This 2D/3D heterostructure significantly reduces surface roughness and passivates interfacial defects, directly enhancing the open-circuit voltage and long-term environmental stability of the module [3].
| Evidence Dimension | Lattice termination and phase formation |
| Target Compound Data | Forms moisture-resistant 2D/3D heterostructure due to steric bulk |
| Comparator Or Baseline | Methylammonium bromide (MABr) (Forms vulnerable pure 3D phase) |
| Quantified Difference | DIPABr structurally forces 2D surface termination, whereas MABr cannot. |
| Conditions | Solution-processed hybrid organic-inorganic perovskite thin films. |
Photovoltaic manufacturers must procure bulky cations like DIPABr to engineer the protective 2D capping layers necessary for passing commercial environmental stability testing.
Because DIPABr matches the spontaneous polarization of Barium Titanate while offering solution processability, it is the optimal precursor for manufacturing lightweight, flexible, and environmentally friendly wearable sensors and actuators [1].
Leveraging its exceptionally high Curie temperature of 426 K and massive dielectric constant at the phase transition, DIPABr is perfectly suited for high-density organic ferroelectric random-access memory that must operate reliably in elevated thermal environments [2].
Due to its massive steric bulk, DIPABr is procured as a critical surface passivator and spacer cation to induce 2D/3D heterostructures in perovskite solar cells, drastically improving the module's hydrophobicity, open-circuit voltage, and long-term operational lifespan [3].